molecular formula C16H16O2 B8774405 4'-Methyl-biphenyl-3-carboxylic acid ethyl ester CAS No. 160417-31-2

4'-Methyl-biphenyl-3-carboxylic acid ethyl ester

Cat. No. B8774405
Key on ui cas rn: 160417-31-2
M. Wt: 240.30 g/mol
InChI Key: TZTGMLCLIDUPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132456B2

Procedure details

4′-Methyl-biphenyl-2-carboxylic acid ethyl ester was prepared in a similar fashion to 4′-methyl-biphenyl-3-carboxylic acid ethyl ester as described. Ethyl 2-bromobenzoate (5.0 g, 21.83 mmol, 1 eq.) and 4-methylbenzeneboronic acid (3.12 g, 22.92 mmol, 1.05 eq.) in THF and aqueous 2M sodium carbonate (24 mL, 2.2 eq.) were treated with palladium(II) acetate (0.49 g, 2.18 mmol, 10 mol %), triphenylphosphine (2.52 g, 9.59 mmol, 4.4×Pd), and copper(I) iodide (0.14 g). When complete, the reaction was worked up as described leaving an orange oil, which was purified, via silica gel flash chromatography using a step gradient of EtOAc in hexane as the mobile phase. Fractions containing the product were pooled leaving 4′-methyl-biphenyl-2-carboxylic acid ethyl ester (5.24 g, 99% yield) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.49 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
0.14 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[CH:7]=[C:8]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[CH:9]=[CH:10][CH:11]=1)=O)C.BrC1C=CC=CC=1[C:22]([O:24][CH2:25][CH3:26])=[O:23].CC1C=CC(B(O)O)=CC=1.C(=O)([O-])[O-].[Na+].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I>[CH2:25]([O:24][C:22]([C:7]1[C:8]([C:12]2[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=2)=[CH:9][CH:10]=[CH:11][CH:6]=1)=[O:23])[CH3:26] |f:3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=C(C=CC1)C1=CC=C(C=C1)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=O)OCC)C=CC=C1
Name
Quantity
3.12 g
Type
reactant
Smiles
CC1=CC=C(C=C1)B(O)O
Name
Quantity
24 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.52 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.49 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
copper(I) iodide
Quantity
0.14 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described leaving an orange oil, which
CUSTOM
Type
CUSTOM
Details
was purified, via silica gel flash chromatography
ADDITION
Type
ADDITION
Details
Fractions containing the product

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=CC=CC1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.24 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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